Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate
CAS No.:
Cat. No.: VC15743009
Molecular Formula: C11H12ClNO4
Molecular Weight: 257.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClNO4 |
|---|---|
| Molecular Weight | 257.67 g/mol |
| IUPAC Name | ethyl 3-(3-chloro-2-nitrophenyl)propanoate |
| Standard InChI | InChI=1S/C11H12ClNO4/c1-2-17-10(14)7-6-8-4-3-5-9(12)11(8)13(15)16/h3-5H,2,6-7H2,1H3 |
| Standard InChI Key | DPSXXGIRGVRZDL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate consists of a propanoate ester backbone linked to a 3-chloro-2-nitrophenyl group. The nitro (-NO₂) and chloro (-Cl) substituents at the 2- and 3-positions of the benzene ring create significant electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic substitution reactivity. The ester functional group (-COOEt) contributes to the compound’s hydrophobicity and influences its solubility in organic solvents.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClNO₄ |
| Molecular Weight | 257.67 g/mol |
| IUPAC Name | ethyl 3-(3-chloro-2-nitrophenyl)propanoate |
| InChI | InChI=1S/C11H12ClNO4/c1-2-17-10(14)7-6-8-4-3-5-9(12)11(8)13(15)16/h3-5H,2,6-7H2,1H3 |
| InChIKey | DPSXXGIRGVRZDL- |
Comparative Analysis with Halogenated Analogs
Substituting the chloro group with bromo in related compounds (e.g., Ethyl 2-bromo-3-(3-nitrophenyl)propanoate) increases molecular weight (302.12 g/mol) and alters steric bulk, potentially affecting reaction kinetics and biological activity . The chloro derivative’s lower molecular weight may enhance diffusion rates in biological systems compared to bulkier halogens.
Synthesis Methodologies
Esterification Pathways
The synthesis typically involves esterification of 3-(3-Chloro-2-nitrophenyl)propanoic acid with ethanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC). Solvents such as dichloromethane or toluene are employed to stabilize intermediates and improve yield.
Reaction Scheme:
-
Acid Activation:
-
Nucleophilic Attack:
Optimization Parameters
-
Temperature: 60–80°C to balance reaction rate and byproduct formation.
-
Catalyst Loading: 5–10 mol% sulfuric acid achieves >80% conversion in 6–8 hours.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF) may accelerate reactions but complicate purification.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 1.25 (t, 3H, -OCH₂CH₃)
-
δ 4.15 (q, 2H, -OCH₂CH₃)
-
δ 2.85 (t, 2H, -CH₂COOEt)
-
δ 3.45 (t, 2H, -CH₂Ar)
-
δ 7.35–8.10 (m, 3H, aromatic).
¹³C NMR confirms the ester carbonyl at δ 170–175 ppm and nitro group deshielding effects on adjacent carbons.
Infrared (IR) Spectroscopy
-
Strong absorption at ~1740 cm⁻¹ (C=O stretch).
-
Peaks at 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches).
Comparative Reactivity of Halogenated Derivatives
Table 2: Substituent Effects on Reactivity
| Compound | Halogen | Molecular Weight (g/mol) | LogP |
|---|---|---|---|
| Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate | Cl | 257.67 | 2.8* |
| Ethyl 2-bromo-3-(3-nitrophenyl)propanoate | Br | 302.12 | 3.1 |
Bromo substitution increases lipophilicity (higher LogP), potentially enhancing blood-brain barrier permeability in drug candidates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume